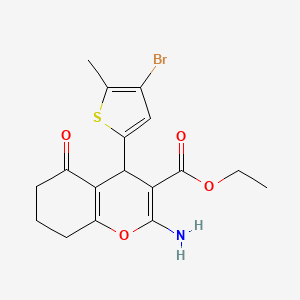![molecular formula C18H20Cl2O4 B4896489 2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene](/img/structure/B4896489.png)
2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene, also known as DCM, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the 5-HT3 receptor, which plays an important role in regulating neurotransmitter release in the central nervous system. DCM has been shown to have a number of important biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
作用機序
2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene acts as a competitive antagonist of the 5-HT3 receptor, binding to the receptor and preventing the binding of serotonin and other agonists. This inhibition of the receptor leads to a decrease in the release of neurotransmitters such as dopamine and norepinephrine, which can have a number of different effects on the central nervous system.
Biochemical and Physiological Effects:
2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene has been shown to have a number of important biochemical and physiological effects. It has been shown to decrease the release of dopamine and norepinephrine in the central nervous system, which can lead to a decrease in anxiety and depression-like behaviors. 2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene has also been shown to increase the release of acetylcholine, which can improve cognitive function and memory. Additionally, 2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene has been shown to have anti-inflammatory effects, making it a potential treatment for a number of different inflammatory disorders.
実験室実験の利点と制限
One of the major advantages of using 2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene in lab experiments is its potency and selectivity as a 5-HT3 receptor antagonist. This allows researchers to study the specific effects of this receptor on neurotransmitter release and behavior. However, one limitation of using 2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene is that it can have off-target effects on other receptors and neurotransmitter systems, which can complicate the interpretation of experimental results.
将来の方向性
There are a number of different future directions for research on 2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene. One potential direction is the development of new drugs that target the 5-HT3 receptor, based on the structure of 2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene. Another direction is the study of the effects of 2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene on different neurotransmitter systems and receptors, in order to better understand its mechanism of action. Additionally, 2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene could be used to study the role of the 5-HT3 receptor in a number of different psychiatric and neurological disorders, including anxiety, depression, and schizophrenia.
合成法
2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene can be synthesized through a number of different methods. One common method involves the reaction of 2,5-dichlorophenol with 1,3-dimethoxybenzene in the presence of a base such as potassium carbonate. The resulting product is then reacted with 1-bromo-4-(2,5-dichlorophenoxy)butane to yield 2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene. Other methods involve the use of different starting materials and reaction conditions.
科学的研究の応用
2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene has been used extensively in scientific research due to its potent and selective antagonism of the 5-HT3 receptor. This receptor is involved in the regulation of neurotransmitter release in the central nervous system, and its dysfunction has been implicated in a number of different psychiatric and neurological disorders. 2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene has been used to study the role of the 5-HT3 receptor in these disorders, as well as to develop new drugs that target this receptor.
特性
IUPAC Name |
1,4-dichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2O4/c1-21-15-6-5-7-16(22-2)18(15)24-11-4-3-10-23-17-12-13(19)8-9-14(17)20/h5-9,12H,3-4,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHMDELMVICSRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCCOC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B4896410.png)
![4-(3-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine](/img/structure/B4896423.png)
![17-(4-chlorophenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4896426.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4896432.png)
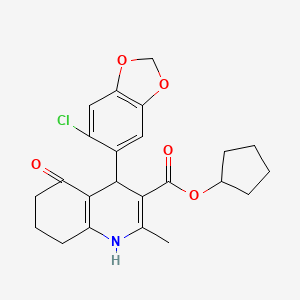
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[2-(trifluoromethyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B4896450.png)
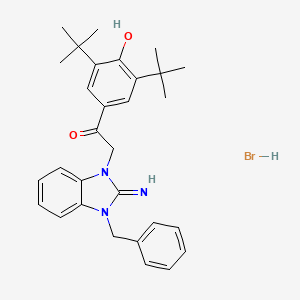
![2,4-dichloro-5-{[4-(dimethylamino)benzoyl]amino}benzamide](/img/structure/B4896457.png)
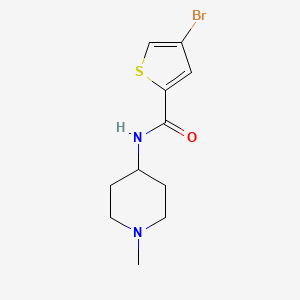
![5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4896464.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B4896481.png)
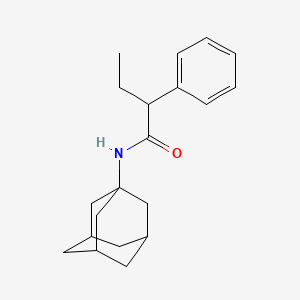
![6,7-dimethoxy-3-[(4-methylphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4896488.png)
